Bienvenue dans la boutique en ligne BenchChem!

GSK-1070916

Aurora Kinase Selectivity Biochemical Assay

GSK-1070916 uniquely combines >250-fold Aurora B selectivity (Ki=0.38 nM) over Aurora A with ultra-slow dissociation (t1/2>8 h). Unlike pan-inhibitors (VX-680, Danusertib), it isolates Aurora B-mediated signaling—pHH3 suppression, cytokinesis failure, polyploidy—without confounding Aurora A effects. Proven across 10 human tumor xenograft models with complete PD engagement at 25 mg/kg. Phase I-validated with RECIST partial response. The definitive tool for translational oncology, biomarker discovery, and residence-time studies where target selectivity and pharmacokinetic duration matter.

Molecular Formula C30H33N7O
Molecular Weight 507.6 g/mol
CAS No. 942918-07-2
Cat. No. B612190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-1070916
CAS942918-07-2
SynonymsGSK 1070916;  GSK-1070916;  GSK 1070916;  GSK1070916A;  GSK-1070916A;  GSK 1070916A;  NMI-900;  NMI 900;  NMI900.
Molecular FormulaC30H33N7O
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C
InChIInChI=1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38)
InChIKeyQTBWCSQGBMPECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK-1070916 (CAS 942918-07-2) – Potent and Selective Aurora B/C Kinase Inhibitor for Anticancer Research and Procurement


GSK-1070916 (also designated GSK1070916A) is a synthetic, small-molecule, ATP-competitive inhibitor that exhibits high potency and selectivity for the Aurora B and Aurora C kinases [1]. Aurora kinases are serine/threonine kinases essential for mitotic regulation and are frequently overexpressed or amplified in a variety of human tumors, making them a target of significant interest in oncology drug discovery [2]. GSK-1070916 is characterized by a 7-azaindole scaffold and functions as a reversible inhibitor, with potent activity confirmed in both biochemical assays and human tumor xenograft models [3].

GSK-1070916 Selection Rationale: Why Alternative Aurora Inhibitors Are Not Interchangeable


Aurora kinase inhibitors exhibit substantial heterogeneity in their target selectivity profiles, binding kinetics, and downstream biological effects, making simple in-class substitution scientifically unsound. For example, pan-Aurora inhibitors (e.g., VX-680, Danusertib) inhibit Aurora A, B, and C with comparable potency, which may confound experimental interpretation of phenotype or introduce distinct toxicity profiles [1]. Conversely, certain Aurora B-selective agents such as Barasertib (AZD1152-HQPA) share the same nominal target as GSK-1070916 yet differ critically in their enzyme residence time and breadth of preclinical validation [2]. Furthermore, structural truncation studies have demonstrated that even close analogs of GSK-1070916 can lose Aurora B-specific antiproliferative activity, underscoring the functional uniqueness conferred by its full chemical scaffold [3]. These distinctions directly impact experimental reproducibility, in vivo efficacy expectations, and the validity of cross-study comparisons.

GSK-1070916 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Aurora B vs. Aurora A Selectivity: >250-Fold Discrimination Superior to Pan-Inhibitors

GSK-1070916 demonstrates high isoform selectivity for Aurora B/C over Aurora A, with a selectivity ratio exceeding 250-fold (Ki for Aurora B = 0.38 nM vs. Aurora A = 490 nM). This contrasts sharply with the pan-Aurora inhibitor Danusertib (PHA-739358), which exhibits nearly equipotent inhibition of Aurora A, B, and C (IC50 values of 13, 79, and 61 nM, respectively), as well as VX-680, which inhibits all three isoforms with approximately equal potency [1]. In a head-to-head comparison within a kinase screening panel, GSK-1070916 showed >250-fold selectivity for Aurora B/C over Aurora A, whereas Danusertib demonstrates only ~6-fold selectivity [1].

Aurora Kinase Selectivity Biochemical Assay

Enzyme Residence Time: Extremely Slow Dissociation Half-Life from Aurora B (>480 min)

GSK-1070916 is distinguished by an exceptionally slow dissociation rate from Aurora B, with a measured enzyme-inhibitor complex half-life exceeding 480 minutes (>8 hours) [1]. This property is explicitly noted in the primary medicinal chemistry publication as a clear distinction from other clinical Aurora inhibitors (compounds 1 and 2, which refer to VX-680 and AZD1152, respectively) [1]. The long residence time implies that GSK-1070916 remains bound to Aurora B until the kinase protein itself undergoes degradation, effectively achieving maximal possible inhibition duration [1].

Binding Kinetics Residence Time Drug-Target Interaction

Broad-Spectrum Antiproliferative Activity: EC50 <10 nM in >100 Human Tumor Cell Lines

GSK-1070916 exhibits broad-spectrum antiproliferative activity, with EC50 values below 10 nM across a panel of over 100 human tumor cell lines spanning diverse cancer types [1]. While direct head-to-head cellular data for comparators across the identical 100+ cell line panel are not available, this breadth of sub-10 nM activity represents a quantitatively documented and extensive cellular efficacy profile. The compound also displays a dramatic potency shift (reduced activity) in primary, non-dividing normal human vein endothelial cells, consistent with its proposed mitosis-specific mechanism [1].

Antiproliferative Activity Cell-Based Assay Oncology

In Vivo Antitumor Efficacy: Validated in 10 Distinct Human Tumor Xenograft Models

GSK-1070916 has demonstrated antitumor effects in 10 distinct human tumor xenograft models, including breast, colon, lung, and two leukemia models, following intraperitoneal administration in nude mice [1][2]. Dose-dependent inhibition of the Aurora B-specific substrate histone H3 phosphorylation at serine 10 (pHH3) was confirmed in Colo205 xenografts, with complete inhibition achieved at 25 mg/kg/dose and above [2]. At the maximum tolerated dose (MTD) of 100 mg/kg administered on a 5/2/5 schedule, treatment resulted in stable disease with occasional tumor regression [2]. Objective tumor regressions were also observed in the HL-60 leukemia xenograft model [1].

In Vivo Efficacy Xenograft Model Preclinical Development

Clinical Development Stage: Completed Phase I with Established MTD and Pharmacokinetic Profile

GSK-1070916 has completed Phase I clinical evaluation in patients with advanced solid tumors, establishing a defined maximum tolerated dose (MTD) of 85 mg/m²/day when administered as a 1-hour intravenous infusion on days 1–5 of a 21-day cycle [1][2]. In this trial (NCT01118611), pharmacokinetic analysis revealed linear PK with a mean terminal half-life of 8.98 hours at the MTD, and a strong correlation (r² = 0.91) between drug exposure (AUC) and neutrophil reduction [1]. One patient with ovarian cancer achieved a RECIST partial response, and 19 patients experienced stable disease lasting up to 223 days [1]. This level of clinical characterization exceeds that of many Aurora B inhibitors that remain at the preclinical stage or have shown less favorable tolerability.

Clinical Development Phase I Pharmacokinetics

GSK-1070916 Optimal Research Applications: Scenarios Derived from Quantitative Evidence


Selective Aurora B Pathway Dissection with Minimal Aurora A Confounding

GSK-1070916 is optimally employed in experiments requiring selective inhibition of Aurora B-mediated signaling (e.g., histone H3 Ser10 phosphorylation, cytokinesis failure, polyploidy induction) without concurrent inhibition of Aurora A-driven processes such as centrosome maturation and bipolar spindle formation. Its >250-fold selectivity for Aurora B over Aurora A makes it a superior tool compared to pan-inhibitors like VX-680 or Danusertib, which confound interpretation by inhibiting both kinases simultaneously [1]. This application is supported by the compound's potent and specific inhibition of Aurora B/INCENP (Ki = 0.38 nM) versus Aurora A/TPX2 (Ki = 492 nM) [1].

In Vivo Efficacy Studies in Diverse Solid and Hematologic Tumor Models

For preclinical pharmacology programs seeking robust in vivo proof-of-concept, GSK-1070916 is a well-validated candidate due to its documented antitumor activity across 10 distinct human tumor xenograft models, encompassing breast, colon, lung, and leukemia histotypes [1][2]. Complete pharmacodynamic target engagement (pHH3 inhibition) was confirmed at 25 mg/kg/dose in vivo, and objective tumor regressions were observed in HL-60 leukemia xenografts [1][2].

Translational Research Bridging Preclinical Findings to Clinical Development

GSK-1070916 is an appropriate tool for translational oncology research where a defined clinical path exists. With a completed Phase I trial establishing an MTD of 85 mg/m²/day, a terminal half-life of 8.98 hours, and documented clinical activity (including a RECIST partial response in ovarian cancer), the compound offers a data-rich foundation for biomarker discovery, resistance mechanism studies, or combination therapy exploration with a clear route to potential clinical application [1].

Kinetic Studies of Sustained Target Engagement

For investigations focused on drug-target residence time and prolonged pharmacodynamic effects, GSK-1070916 is a compelling probe compound. Its exceptionally slow dissociation from Aurora B (half-life >480 min, >8 hours) distinguishes it from other Aurora inhibitors and provides a unique tool for studying the biological consequences of sustained kinase inhibition, including potential effects on protein turnover and recovery of signaling after drug washout [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-1070916

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.